N-benzyl-2-(3-methylphenoxy)acetamide
Beschreibung
Eigenschaften
Molekularformel |
C16H17NO2 |
|---|---|
Molekulargewicht |
255.31g/mol |
IUPAC-Name |
N-benzyl-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H17NO2/c1-13-6-5-9-15(10-13)19-12-16(18)17-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,17,18) |
InChI-Schlüssel |
JLOZXVQJNBSKPI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2=CC=CC=C2 |
Löslichkeit |
38.3 [ug/mL] |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Effects on the Phenoxy Ring
The phenoxy moiety in N-benzyl-2-(aryloxy)acetamides significantly influences crystallinity, solubility, and intermolecular interactions. Key comparisons include:
N-Benzyl-2-(2-Chloro-4-Methylphenoxy)Acetamide
- Structure: A chloro substituent at the 2-position and methyl at the 4-position on the phenoxy ring.
- Crystallography : Forms chains via N–H···O hydrogen bonding between the amide N–H and carbonyl oxygen, similar to other analogs. The chloro group introduces steric hindrance and electronic effects, altering crystal packing compared to the 3-methyl derivative .
- Synthesis: Prepared via nucleophilic substitution of chloro-phenolic precursors with bromoacetamide intermediates, followed by benzylation .
N-Benzyl-2-(2,6-Dichlorophenoxy)Acetamide
- Structure : Two chloro groups at the 2- and 6-positions.
N-Benzyl-2-(4-Methyl-2-Oxo-2H-Chromen-7-Yloxy)Acetamide
- Structure: A coumarin-derived phenoxy group with a methyl substituent.
- Synthesis: Prepared via condensation of hydrazides with mercaptoacetic acid in the presence of ZnCl₂, yielding thiazolidinone hybrids. This method highlights the versatility of acetamide backbones in forming heterocyclic systems .
Modifications on the Benzyl Group
Variations in the benzyl group impact steric bulk and electronic properties:
N-(4-Methoxyphenyl)-2-(4-Bromophenylsulfanyl)Acetamide
- Structure : A 4-methoxyphenyl group replaces the benzyl moiety.
N-Benzyl-2-(Nitroimidazolyl)Acetamide (Benznidazole)
Functional Group Comparisons
Imidazole and Thiazolidinone Derivatives
- N-Benzyl-2-(5-Oxo-4,5-Dihydro-1H-Imidazol-2-Yl)Acetamide Spectral Data: IR shows carbonyl stretches at 1747 cm⁻¹ (acetamide) and 1669 cm⁻¹ (imidazolone), distinct from phenoxy analogs . Applications: Serves as a precursor for metal-catalyzed C–H functionalization due to its N,O-bidentate directing group .
Tetrahydroisoquinoline Derivatives
- N-Benzyl-2-(6,7-Dimethoxy-1-Substituted-Tetrahydroisoquinolin-2-Yl)Acetamides Synthesis: Multi-step routes involving alkylation, cyclization, and purification via silica chromatography (e.g., 24–82% yields) . Bioactivity: Demonstrated selectivity as orexin-1 receptor antagonists, with methoxy and alkyl substituents modulating receptor affinity .
Vorbereitungsmethoden
Reaction Conditions and Mechanistic Insights
In a typical procedure, benzylamine is dissolved in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile, followed by the addition of 3-methylphenoxyacetyl chloride under inert atmosphere at 0–5°C. A base, such as triethylamine or potassium carbonate, is used to neutralize HCl generated during the reaction. The mixture is stirred at room temperature for 4–6 hours, after which the solvent is evaporated, and the crude product is purified via crystallization using hexane/ethyl acetate (1:1 v/v).
Key challenges include the instability of acyl chlorides, which may require in situ preparation. For example, 3-methylphenoxyacetyl chloride can be synthesized by reacting 3-methylphenoxyacetic acid with thionyl chloride or oxalyl chloride. The reaction efficiency depends on the purity of the acyl chloride and the exclusion of moisture.
Nucleophilic Substitution of N-Benzyl Chloroacetamide with 3-Methylphenol
An alternative approach involves the displacement of a chloride group from N-benzyl chloroacetamide using 3-methylphenol. This two-step method first synthesizes N-benzyl chloroacetamide, followed by nucleophilic aromatic substitution.
Step 1: Synthesis of N-Benzyl Chloroacetamide
Benzylamine reacts with chloroacetyl chloride in DCM at 0°C in the presence of potassium carbonate. After stirring for 4–6 hours, the product is isolated via filtration and washed with cold water. This intermediate is critical for ensuring high reactivity in the subsequent step.
Step 2: Reaction with 3-Methylphenol
N-Benzyl chloroacetamide is refluxed with 3-methylphenol and a strong base (e.g., cesium carbonate) in dimethylformamide (DMF) for 5 hours. The base deprotonates the phenol, facilitating nucleophilic attack on the chloroacetamide. Post-reaction, the mixture is poured into water, adjusted to pH 6–7, and extracted with ethyl acetate. Column chromatography (silica gel, hexane/ethyl acetate) yields the pure product.
Advantages and Limitations
This method avoids handling unstable acyl chlorides directly but requires stringent temperature control during the substitution step. Reported yields for similar compounds range from 65% to 78%.
Carbodiimide-Mediated Coupling of 3-Methylphenoxyacetic Acid and Benzylamine
A less common but viable method employs coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate 3-methylphenoxyacetic acid for amide bond formation.
Procedure and Optimization
3-Methylphenoxyacetic acid is dissolved in DCM or tetrahydrofuran (THF) with EDC and a catalytic amount of 4-dimethylaminopyridine (DMAP). Benzylamine is added dropwise, and the reaction is stirred at room temperature for 12–24 hours. The urea byproduct is removed by filtration, and the product is purified via recrystallization.
Comparative Analysis
While this method avoids acyl chlorides, it is less efficient (yields ~50–60%) and generates more waste compared to direct acylation. It is typically reserved for small-scale syntheses or when acyl chloride precursors are unavailable.
Comparative Evaluation of Synthetic Methods
The table below summarizes the three methods, highlighting critical parameters:
Industrial Production and Process Optimization
Large-scale synthesis prioritizes the direct acylation method due to its efficiency. Continuous flow reactors enable precise control of stoichiometry and temperature, reducing reaction times to 1–2 hours. Purification is achieved through fractional crystallization or simulated moving bed (SMB) chromatography. Environmental considerations drive solvent recovery systems, with DCM and acetonitrile recycled at >90% efficiency .
Q & A
Q. Critical Conditions :
- Solvent : Polar aprotic solvents (DMF, THF) enhance reactivity.
- Temperature : N-Benzylation requires anhydrous conditions and reflux (60–80°C).
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield in biphasic systems.
Q. Table 1: Synthetic Yields Under Varied Conditions
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Phenolic Alkylation | Acetone | 50 | K₂CO₃ | 78 |
| N-Benzylation | THF | 70 | NaH | 85 |
| N-Benzylation | DMF | 80 | TBA-Br | 92 |
Basic: How is structural characterization of N-benzyl-2-(3-methylphenoxy)acetamide performed?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structure using SHELXL for refinement .
- NMR Spectroscopy : Confirm regiochemistry via ¹H/¹³C NMR (e.g., benzyl protons at δ 4.4–4.6 ppm; methylphenoxy signals at δ 2.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: 300.14 g/mol).
Q. Key Data :
- Melting Point : 145–148°C (pure crystalline form).
- IR Spectroscopy : Amide C=O stretch at ~1650 cm⁻¹.
Basic: What in vitro biological screening methods are used to assess its activity?
Methodological Answer:
Q. Table 2: Biological Activity Profile
| Assay | Cell Line/Enzyme | IC₅₀/EC₅₀ (µM) | Reference |
|---|---|---|---|
| Src Kinase Inhibition | Recombinant Src | 0.12 | |
| Cytotoxicity | HCT-116 | 2.4 |
Advanced: How do structural modifications influence its biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) :
Q. Table 3: Substituent Effects on Activity
| Substituent | Src IC₅₀ (µM) | HCT-116 EC₅₀ (µM) |
|---|---|---|
| -H (Parent Compound) | 0.12 | 2.4 |
| -NO₂ | 0.09 | 1.8 |
| -OCH₃ | 0.15 | 3.1 |
Advanced: How can researchers resolve contradictions in reported biological activities?
Methodological Answer:
Discrepancies often arise from:
- Purity : HPLC purity <95% may skew results. Validate via LC-MS.
- Assay Conditions : Varying ATP concentrations in kinase assays alter IC₅₀. Standardize using 10 µM ATP .
- Cell Line Variability : Use isogenic cell lines and replicate experiments ≥3 times.
Advanced: What computational methods predict its mechanism of action?
Methodological Answer:
- Molecular Docking : AutoDock Vina models binding to Src’s substrate pocket (PDB: 2SRC). Key interactions: benzyl group with Leu273; acetamide carbonyl with Lys295 .
- QSAR Models : Correlate logP with cytotoxicity (R² = 0.89 for derivatives).
Q. Table 4: Computational Parameters
| Method | Software | Key Interaction Energy (kcal/mol) |
|---|---|---|
| Docking | AutoDock Vina | -9.2 (Binding Affinity) |
| DFT Optimization | Gaussian 09 | HOMO-LUMO Gap: 4.1 eV |
Advanced: How are synthetic byproducts analyzed and mitigated?
Methodological Answer:
- Byproduct Identification : Use LC-MS to detect N-benzyl over-alkylation (e.g., di-benzylated byproduct at m/z 408.2).
- Mitigation : Optimize stoichiometry (benzyl bromide:amine = 1.1:1) and add scavengers (e.g., silica gel) .
Q. Table 5: Common Byproducts
| Byproduct | m/z | Mitigation Strategy |
|---|---|---|
| Di-benzylated | 408.2 | Reduce benzyl bromide excess |
| Oxidized Acetamide | 316.1 | Use inert atmosphere (N₂) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
